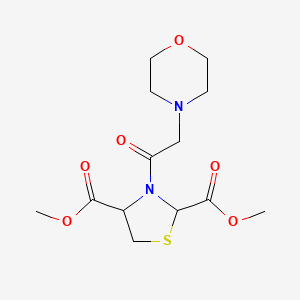

Diméthyl 3-(2-morpholinoacétyl)-1,3-thiazolane-2,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate is a synthetic organic compound characterized by its unique thiazolane ring structure

Applications De Recherche Scientifique

Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

Biological Studies: The compound is used in the study of enzyme inhibition, particularly those enzymes involved in metabolic pathways.

Industrial Applications: It is utilized in the development of agrochemicals and as an intermediate in the synthesis of complex organic molecules.

Mécanisme D'action

Target of Action

Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate is a compound that has been studied for its potential antidiabetic properties . The primary targets of this compound are key enzymes that are abnormally expressed in metabolic disorders like Diabetes Mellitus (DM). These enzymes include DPP-4, PTP-1B, α-amylase, and α-glucosidase . These enzymes play crucial roles in glucose metabolism and insulin regulation, making them excellent targets for antidiabetic drug design .

Mode of Action

The compound interacts with its targets by binding to them, thereby inhibiting their activity . This interaction results in the modulation of the enzymatic activities, leading to a decrease in the breakdown of incretin hormones, an increase in insulin secretion, and a decrease in glucagon release . This ultimately leads to a decrease in blood glucose levels .

Biochemical Pathways

The affected pathways primarily involve glucose metabolism and insulin regulation. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, which stimulate a decrease in blood glucose levels . Inhibition of PTP-1B can enhance insulin receptor signaling, leading to improved insulin sensitivity . The inhibition of α-amylase and α-glucosidase slows down carbohydrate digestion, resulting in a slower glucose absorption rate and lower postprandial blood glucose levels .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of glucose metabolism and insulin regulation. The compound’s inhibitory action on key enzymes leads to decreased blood glucose levels and improved insulin sensitivity . This can potentially help manage blood glucose levels in individuals with diabetes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate typically involves a multi-step process:

Formation of the Thiazolane Ring: The initial step involves the cyclization of a suitable precursor, such as a thioamide, with an α-halo ester under basic conditions to form the thiazolane ring.

Acetylation: The thiazolane intermediate is then acetylated using 2-chloroacetyl chloride in the presence of a base like triethylamine to introduce the morpholinoacetyl group.

Esterification: Finally, the compound is esterified using methanol and a catalytic amount of acid to yield the dimethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

Oxidation: Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the morpholinoacetyl group, where nucleophiles like amines or thiols can replace the morpholino group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Various nucleophiles (amines, thiols) in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted thiazolane derivatives.

Comparaison Avec Des Composés Similaires

- Dimethyl 3-(2-piperidinoacetyl)-1,3-thiazolane-2,4-dicarboxylate

- Dimethyl 3-(2-pyrrolidinoacetyl)-1,3-thiazolane-2,4-dicarboxylate

Comparison:

- Structural Differences: The primary difference lies in the substituent on the acetyl group (morpholino vs. piperidino vs. pyrrolidino).

- Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and biological activity.

- Biological Activity: The morpholino derivative may exhibit different enzyme inhibition profiles compared to its piperidino and pyrrolidino counterparts, making it unique in its potential applications.

This detailed overview provides a comprehensive understanding of Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate, highlighting its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate (DMTA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of diabetes treatment and enzyme inhibition. This article synthesizes available research findings on the biological activity of DMTA, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C13H20N2O6S

- Molecular Weight : 332.37 g/mol

- CAS Number : 294849-05-1

DMTA exhibits its biological activity primarily through its interactions with key metabolic enzymes involved in glucose metabolism. Research indicates that DMTA acts as a multi-target inhibitor, specifically affecting:

- Dipeptidyl Peptidase-4 (DPP-4) : An enzyme implicated in glucose homeostasis and insulin signaling.

- Alpha-glucosidase and Alpha-amylase : Enzymes that play significant roles in carbohydrate digestion.

The compound's structural features allow it to bind effectively to these targets, enhancing its potential as an antidiabetic agent. A systematic study highlighted that modifications to the compound's structure could lead to increased potency against these enzymes, suggesting a promising avenue for drug development aimed at metabolic disorders such as diabetes mellitus (DM) .

Antidiabetic Properties

Recent studies have demonstrated that DMTA and its derivatives can significantly enhance glucose uptake in vitro and exhibit antidiabetic effects in animal models. For instance:

- In vitro Studies : DMTA showed potent inhibition of DPP-4 activity, which is crucial for managing blood sugar levels. The compound was found to promote glucose uptake in rat hemi-diaphragm tissues .

- In vivo Studies : In STZ-induced diabetic animal models, DMTA exhibited significant reductions in blood glucose levels, indicating its efficacy as a potential therapeutic agent for diabetes management .

Case Studies

- Lead Compound Optimization : A study focusing on the optimization of a lead compound derived from DMTA reported substantial improvements in in vitro potency against multiple targets associated with diabetes. The modifications introduced led to compounds that not only inhibited DPP-4 but also enhanced glucose uptake mechanisms .

- Safety Profile Assessment : Compounds based on DMTA were subjected to safety evaluations, revealing a favorable safety profile with minimal adverse effects observed during trials. This aspect is critical for the development of new antidiabetic therapies .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of DMTA compared to other thiazolidine derivatives:

| Compound Name | DPP-4 Inhibition | Alpha-glucosidase Inhibition | Blood Glucose Reduction (in vivo) |

|---|---|---|---|

| Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate | High | Moderate | Significant |

| Vanillin-thiazolidine-2,4-dione hybrid | Moderate | High | Moderate |

| Other Thiazolidine derivatives | Variable | Variable | Variable |

Propriétés

IUPAC Name |

dimethyl 3-(2-morpholin-4-ylacetyl)-1,3-thiazolidine-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O6S/c1-19-12(17)9-8-22-11(13(18)20-2)15(9)10(16)7-14-3-5-21-6-4-14/h9,11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIZSHFXFPDFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1C(=O)CN2CCOCC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.